molecular formula C15H13FN2O2S B4762643 N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4762643
M. Wt: 304.3 g/mol
InChI Key: HCPGXNAAXJHTMQ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C15H13FN2O2S This compound is known for its unique chemical structure, which includes a cyanomethyl group and a fluorophenyl group attached to a methanesulfonamide moiety

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-14-5-1-13(2-6-14)11-21(19,20)18-15-7-3-12(4-8-15)9-10-17/h1-8,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPGXNAAXJHTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzene with methanesulfonyl chloride in the presence of a base to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with 4-(cyanomethyl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl and fluorophenyl groups play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)methanesulfonamide
  • N-(4-Amino-3-nitrophenyl)methanesulfonamide
  • N-(3-Chloro-4-methylphenyl)methanesulfonamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of both a cyanomethyl group and a fluorophenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide

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